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molecular formula C13H10FNO2 B8618217 Methyl 6-(4-fluorophenyl)nicotinate

Methyl 6-(4-fluorophenyl)nicotinate

Cat. No. B8618217
M. Wt: 231.22 g/mol
InChI Key: VSSIBYHGFUKELO-UHFFFAOYSA-N
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Patent
US06528525B1

Procedure details

In a similar manner to that described in Example 2, a reaction was carried out using methyl 6-(4-fluorophenyl)nicotinate (390 mg) and aqueous sodium hydroxide solution (1N, 5.00 ml) and the reaction mixture was treated to afford the title compound (345 mg) as a pale yellow solid.
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([O:14]C)=[O:13])=[CH:10][N:9]=2)=[CH:4][CH:3]=1.[OH-].[Na+]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([OH:14])=[O:13])=[CH:10][N:9]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
390 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=NC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was treated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 345 mg
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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